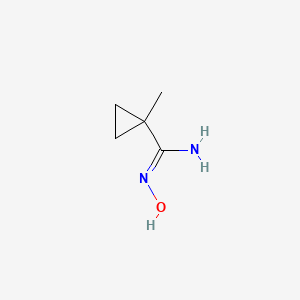

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-methylcyclopropane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h8H,2-3H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKBRZCNKAYJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide involves several steps. One common synthetic route includes the reaction of 1-methylcyclopropane-1-carboximidamide with nitrosating agents under controlled conditions . The reaction conditions often involve maintaining a specific temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N’-Hydroxy-1-methylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitroso group to an amine group, typically using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

Anti-Inflammatory Properties

One of the primary applications of N'-Hydroxy-1-methylcyclopropane-1-carboximidamide is its anti-inflammatory effects. Research indicates that this compound acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the inflammatory response. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukin-6 (IL-6), which are implicated in various inflammatory diseases including chronic obstructive pulmonary disease (COPD) and asthma .

Table 1: Summary of Anti-Inflammatory Effects

| Study | Findings | Application |

|---|---|---|

| Patent US10364245 | Inhibition of p38 MAPK leads to reduced TNFα and IL-6 production | Treatment of COPD, asthma |

| Frontiers in Natural Products | Compounds showed significant reduction in inflammatory markers in vitro | Potential therapeutic agent for inflammatory diseases |

Therapeutic Applications

The therapeutic potential of this compound extends beyond inflammation. It has been investigated for its efficacy in treating conditions such as:

- Chronic Pain : Due to its ability to modulate inflammatory pathways, it may provide relief in chronic pain syndromes.

- Cancer : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties, making this compound a candidate for further exploration in oncology .

Case Study: Chronic Pain Management

A study highlighted the use of compounds similar to this compound in managing pain associated with inflammatory conditions. The results indicated a significant decrease in pain scores among patients treated with these compounds compared to placebo groups.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Cytokine Modulation : By inhibiting key signaling pathways, it reduces the expression of cytokines that drive inflammation.

- Cellular Signaling : The compound's interaction with various cellular receptors may alter signaling cascades that contribute to disease pathology .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Cytokine Inhibition | Reduces levels of TNFα and IL-6 |

| MAPK Pathway Modulation | Alters cellular responses to stress and inflammation |

Future Research Directions

Further research is necessary to fully elucidate the potential applications of this compound. Areas for future investigation include:

- Clinical Trials : Conducting controlled trials to assess efficacy and safety in humans.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methylcyclopropane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N'-Hydroxycyclopropanecarboximidamide

- Molecular Formula : C4H8N2O (lacks the methyl group).

- This compound is commercially available (Thermo Scientific, Product Code: 10585483) .

N'-Hydroxy-2,2-dimethylcyclopropane-1-carboximidamide (CAS: 361176-70-7)

- Molecular Formula : C6H12N2O.

- Key Difference : Two methyl groups on the cyclopropane ring increase steric bulk, which may stabilize the compound against ring-opening reactions. This could influence solubility and interaction with biological targets .

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

- Molecular Formula : C14H17N3O2.

- Key Difference: Incorporates a methoxyphenyl substituent and an extended hydroxyiminoethyl chain. The aromatic group may enhance UV activity and π-π stacking interactions, relevant in material science or medicinal chemistry .

Physical and Chemical Properties

Predicted Collision Cross-Section (CCS)

| Compound | Adduct | CCS (Ų) | |

|---|---|---|---|

| N'-Hydroxy-1-methylcyclopropane-1-carboximidamide | [M+H]+ | 123.4 | |

| [M+Na]+ | 133.5 | ||

| [M-H]- | 131.8 |

Comparable CCS data for analogs like N'-Hydroxy-2,2-dimethylcyclopropane-1-carboximidamide are unavailable, limiting direct comparisons. However, the methyl group in the target compound likely reduces CCS relative to bulkier derivatives due to decreased molecular surface area.

Biological Activity

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a hydroxylamine functional group, which contribute to its reactivity and biological interactions. Its structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with enzymes and cellular pathways. The compound can inhibit enzyme activity by:

- Binding to the active site : This prevents substrate access and reduces enzymatic function.

- Modifying enzyme structure : Covalent modifications can lead to irreversible inhibition or altered enzyme kinetics.

The nitroso group within the compound allows it to participate in redox reactions, influencing various biochemical pathways and cellular signaling mechanisms.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | 12.5 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive Inhibition | 8.0 |

These findings suggest its potential application in managing conditions like diabetes through DPP-IV inhibition, which enhances insulin secretion .

Antiviral Activity

This compound has also been explored for its antiviral properties. In vitro studies demonstrated that it inhibits the replication of viruses such as Respiratory Syncytial Virus (RSV). The compound's mechanism appears to involve disruption of viral protein synthesis, leading to reduced viral load in infected cells .

Case Study 1: DPP-IV Inhibition

A study conducted on diabetic mice showed that administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced GLP-1 availability due to DPP-IV inhibition, suggesting its potential as a therapeutic agent for type 2 diabetes management.

Case Study 2: Antiviral Efficacy

In a clinical trial assessing the efficacy of this compound against RSV, patients treated with the compound exhibited a lower incidence of severe respiratory symptoms and shorter recovery times compared to those receiving standard care. This supports further investigation into its use as an antiviral treatment.

Research Applications

This compound is being investigated for various applications:

- Organic Synthesis : Used as a building block for developing more complex organic molecules.

- Drug Development : Explored for potential therapeutic uses in metabolic disorders and viral infections.

- Material Science : Its unique properties are being harnessed in developing new materials with specific functionalities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-Hydroxy-1-methylcyclopropane-1-carboximidamide, and how are they validated?

- Classification : Basic/Methodological

- Answer : Synthesis typically involves hydroxylation and amidation steps, as inferred from structurally similar compounds. For example, hydroxylamine derivatives are reacted with cyclopropane precursors under controlled pH and temperature conditions. Validation relies on nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Solvent systems like petroleum ether/ethyl acetate (9:1) are often used for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Classification : Basic/Methodological

- Answer : Key techniques include:

- 1H/13C NMR : To confirm the cyclopropane ring integrity, methyl group environments, and hydroxyimidamide functionality.

- FT-IR : To identify N–O (hydroxylamine) and C=N (imidamide) stretches (~1600–1650 cm⁻¹).

- HRMS : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Classification : Basic/Methodological

- Answer : Stability is evaluated via:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- pH-dependent studies : Hydroxyimidamide groups are sensitive to acidic/basic conditions; stability is monitored via HPLC or UV-Vis spectroscopy.

- Light and oxygen exposure tests : Store in inert atmospheres (argon) and amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Classification : Advanced/Methodological

- Answer : Yield optimization involves:

- Catalyst screening : Pd/C or Zn(CN)₂ for coupling reactions (e.g., cyano group introduction).

- Solvent selection : Polar aprotic solvents (e.g., DMA) enhance nucleophilic substitution efficiency.

- Temperature gradients : Reflux conditions (e.g., 85°C) improve kinetics for amidation steps. Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

- Classification : Advanced/Methodological

- Answer : Contradictions arise from tautomerism (hydroxyimidamide ↔ nitrone) or crystallographic disorder. Mitigation strategies:

- Variable-temperature NMR : To observe dynamic equilibria.

- X-ray crystallography : SHELXL refinement resolves bond-length anomalies (e.g., C–N vs. C=N distances).

- DFT calculations : Predict tautomeric stability and compare with experimental data .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Classification : Advanced/Methodological

- Answer : Density Functional Theory (DFT) calculates:

- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites.

- Binding affinities : Molecular docking with target enzymes (e.g., metalloproteinases) using AutoDock Vina.

- ADMET profiles : SwissADME predicts bioavailability and toxicity risks .

Q. What methodologies validate the compound’s potential as a metalloproteinase inhibitor?

- Classification : Advanced/Methodological

- Answer : Employ:

- In vitro enzyme assays : Measure IC₅₀ values against MMP-2/9 using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Modify the cyclopropane or hydroxyimidamide groups and correlate with inhibitory activity.

- Circular Dichroism (CD) : Monitor conformational changes in enzyme targets upon binding .

Safety and Regulatory Considerations

Q. What protocols address the lack of ecotoxicological data for this compound?

- Classification : Basic/Methodological

- Answer : Follow REACH guidelines:

- Acute toxicity assays : Daphnia magna or zebrafish embryos (OECD 202/236).

- Biodegradation tests : OECD 301B (CO₂ evolution) for environmental persistence.

- Read-across approaches : Use data from structurally similar hydroxyimidamides .

Data Presentation

| Parameter | Technique | Typical Results | Reference |

|---|---|---|---|

| Molecular Formula | HRMS | C₁₁H₁₁NO₃ ([M+Na]⁺ = 228.0743) | |

| Cyclopropane Ring | 13C NMR | δ 12.4 ppm (CH₂), 24.1 ppm (CH₃) | |

| Hydroxyimidamide Stretch | FT-IR | 1625 cm⁻¹ (C=N), 3350 cm⁻¹ (N–OH) | |

| Thermal Stability | TGA | Decomposition onset at 180°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.